![molecular formula C18H26BrNO3 B1665316 Atropine methylbromide CAS No. 2870-71-5](/img/structure/B1665316.png)
Atropine methylbromide
Vue d'ensemble
Description
Atropine methylbromide is a quaternary ammonium compound . It’s used as a treatment adjunct in peptic ulcer, but its use has been replaced by more effective agents . Depending on the dose, it may reduce the motility and secretory activity of the gastrointestinal system, and the tone of the ureter and urinary bladder .
Synthesis Analysis
The synthesis of Atropine in flow involves an unusual hydroxymethylation and separation of several byproducts with high structural similarity to Atropine . The process uses a combination of careful pH control in three sequential liquid–liquid extractions and a functionalized resin .
Molecular Structure Analysis
Atropine’s most stable geometry was determined using density functional theory (DFT) computations with the B3LYP/SVP functional theory basis set . A variety of energetic molecular parameters were calculated, such as the optimized energy, atomic charges, dipole moment, frontier molecular orbital energies, HOMO–LUMO energy gap, molecular electrostatic potential, chemical reactivity descriptors, and molecular polarizability .
Chemical Reactions Analysis
The reaction screening and optimization of continuous-flow Atropine synthesis involved a successful preparative electrospray (ES) pathway for the synthesis of the phenylacetyl ester intermediate . The process was optimized for solvent in both the preparative ES and microfluidics flow systems .
Applications De Recherche Scientifique
Myopia Control
Specific Scientific Field
Summary of the Application
Atropine sulfate has been used in a clinical trial for controlling the progression of myopia in children .
Methods of Application or Experimental Procedures
In the study, children aged 4 to 12 years were given low-concentration atropine over a period of 5 years. The children were originally part of the Low-Concentration Atropine for Myopia Progression (LAMP) study .
Results or Outcomes
Over 5 years, the cumulative mean spherical equivalent (SE) progressions were -1.34 D, -1.97 D, and -2.34 D for the groups initially receiving 0.05%, 0.025%, and 0.01% atropine, respectively . Most children needed to restart treatment after atropine cessation at year 3 .
Treatment of Bradycardia and Pre-surgery Preparation
Specific Scientific Field
Summary of the Application
Atropine is used to treat symptoms of decreased heart rate (bradycardia). It is also used to suppress salivation and bronchial secretions before surgery .
Methods of Application or Experimental Procedures
Atropine can be used on its own or in combination with other drugs .
Results or Outcomes
Atropine has been found effective in treating bradycardia and preparing patients for surgery . However, it can have toxic side effects, including ventricular fibrillation, hypotension, convulsions, hallucinations, and excitation, especially in the elderly .
Treatment of Peptic Ulcers
Specific Scientific Field
Summary of the Application
Atropine is used to treat duodenal or stomach ulcers. It can be used together with antacids or other medicine in the treatment of peptic ulcer .
Methods of Application or Experimental Procedures
Atropine is a muscarinic acetylcholine receptor antagonist. It can be used together with antacids or other medicine in the treatment of peptic ulcer .
Results or Outcomes
Atropine has been found effective in treating peptic ulcers . However, it can have side effects, including nausea, vomiting, and motion sickness .
Increased Respiratory Rate and Depth of Respiration
Specific Scientific Field
Summary of the Application
Atropine leads to increased respiratory rate and depth of respiration, possibly due to the drug-induced bronchiolar dilatation .
Methods of Application or Experimental Procedures
Atropine can be administered intramuscularly .
Results or Outcomes
Atropine has been found effective in increasing respiratory rate and depth of respiration .
Treatment of Intestinal Problems
Summary of the Application
Atropine is used to treat intestine problems. It can be used together with antacids or other medicine in the treatment of peptic ulcer . It may also be used to prevent nausea, vomiting, and motion sickness .
Methods of Application or Experimental Procedures
Atropine is a quaternary ammonium muscarinic acetylcholine receptor antagonist. It can be used together with antacids or other medicine in the treatment of peptic ulcer .
Results or Outcomes
Atropine has been found effective in treating intestine problems . However, it can have side effects, including nausea, vomiting, and motion sickness .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26NO3.BrH/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;/h3-7,14-17,20H,8-12H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLNCADGRIEXPK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylatropine bromide | |
CAS RN |
2870-71-5 | |
Record name | Mintussin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61810 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Azoniabicyclo[3.2.1]octane, 3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8,8-dimethyl-, bromide (1:1), (3-endo)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-methylatropinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.819 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.